molecular formula C16H17NO2 B1392189 2-(4-Isopropylbenzoyl)-6-methoxypyridine CAS No. 1187167-25-4

2-(4-Isopropylbenzoyl)-6-methoxypyridine

Cat. No. B1392189
CAS RN: 1187167-25-4
M. Wt: 255.31 g/mol
InChI Key: KOUISMZZDQEFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylbenzoyl)-6-methoxypyridine is a chemical compound with the molecular weight of 225.29 . Its IUPAC name is (4-isopropylphenyl)(2-pyridinyl)methanone .


Synthesis Analysis

The synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine involves a multi-step reaction . The first step involves the use of magnesium and iodine in tetrahydrofuran, followed by a reaction in tetrahydrofuran at 0 - 20 °C . The second step involves the use of pyridinium chlorochromate in dichloromethane at 20 °C .

Scientific Research Applications

Bone Turnover and Osteoporosis Treatment

Research led by Hutchinson et al. (2003) focused on a compound closely related to 2-(4-Isopropylbenzoyl)-6-methoxypyridine, identified as a potent antagonist of the alpha(v)beta(3) receptor, showing promise for the prevention and treatment of osteoporosis. The compound demonstrated effectiveness in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).

Structural Characterization and Hydrogen Bonding

Böck et al. (2021) conducted a study on N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide, a derivative of 2-(4-Isopropylbenzoyl)-6-methoxypyridine. The research provided insights into protonation sites, molecular conformations, and intermolecular hydrogen bonding patterns, offering a deeper understanding of the structural characteristics of such compounds (Böck et al., 2021).

Reducing Mutagenicity and Drug-Drug Interaction Risks

Palmer et al. (2012) explored structural modifications of a compound containing 3-methoxy-2-aminopyridine, related to 2-(4-Isopropylbenzoyl)-6-methoxypyridine, to reduce its mutagenic potential and the risk of time-dependent drug-drug interactions. This research is crucial in enhancing the safety profile of related compounds in therapeutic applications (Palmer et al., 2012).

Photophysical and Electrochemical Properties

Wu et al. (2007) investigated iridium complexes with 2-difluorophenyl-4-methoxypyridine ligands, closely related to 2-(4-Isopropylbenzoyl)-6-methoxypyridine, analyzing their photophysical and electrochemical properties. Such studies are significant for the development of materials with specific electronic and light-emitting properties (Wu et al., 2007).

Anti-Cancer Drug Metabolism

Lee et al. (2004) explored the metabolism of YH3945, a novel anti-cancer drug containing 6-methoxypyridin-3-yl, a part of the molecular structure of 2-(4-Isopropylbenzoyl)-6-methoxypyridine. The study provided valuable information on the metabolic pathways and chemical stability of such compounds, essential for drug development (Lee et al., 2004).

Synthesis of Pyranopyrazoles

Zolfigol et al. (2013) reported on the synthesis of pyranopyrazoles using a method that includes 4-methoxypyridine as a component, which is structurally related to 2-(4-Isopropylbenzoyl)-6-methoxypyridine. This research contributes to the development of new compounds with potential applications in various fields, including medicinal chemistry (Zolfigol et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-Isopropylbenzoic acid, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

(6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-4-6-15(17-14)19-3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUISMZZDQEFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195037
Record name (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylbenzoyl)-6-methoxypyridine

CAS RN

1187167-25-4
Record name (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylbenzoyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropylbenzoyl)-6-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Isopropylbenzoyl)-6-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Isopropylbenzoyl)-6-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Isopropylbenzoyl)-6-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Isopropylbenzoyl)-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.